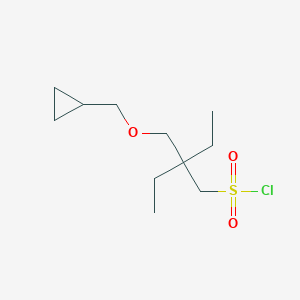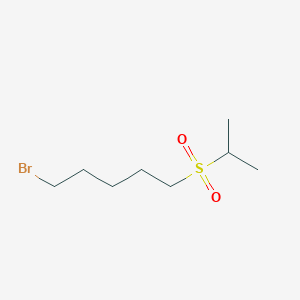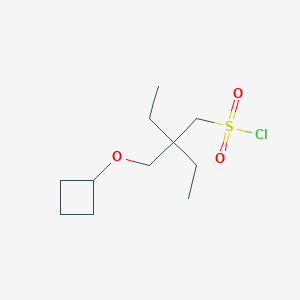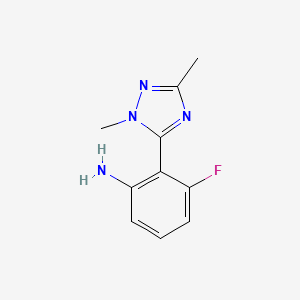![molecular formula C8H15F2ISi B15310030 [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane is an organosilicon compound with the molecular formula C8H15F2ISi and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of a triethylsilane group attached to a difluoro-iodoethenyl moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane involves the reaction of triethylsilane with appropriate fluorinated and iodinated precursors under controlled conditions. One common method includes the use of molecular iodine and a hydrosilane, which enables practical reduction reactions . The reaction conditions typically involve the use of catalysts such as InBr3 or B(C6F5)3 to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using hydrosilanes in the presence of catalysts.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, molecular iodine, and various catalysts such as InBr3 and B(C6F5)3 . Reaction conditions often involve mild temperatures and controlled environments to ensure high selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silyl ethers or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane involves its reactivity as a reducing agent and its ability to participate in substitution reactions. The compound’s molecular targets and pathways include carbon-carbon and carbon-heteroatom bonds, where it facilitates the addition of hydrogen and silicon atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Tetramethyldisiloxane: Another organosilane used as a reducing agent with applications in organic synthesis.
Uniqueness
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane is unique due to its specific combination of fluorine, iodine, and triethylsilane groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H15F2ISi |
|---|---|
Molekulargewicht |
304.19 g/mol |
IUPAC-Name |
[(E)-1,2-difluoro-2-iodoethenyl]-triethylsilane |
InChI |
InChI=1S/C8H15F2ISi/c1-4-12(5-2,6-3)8(10)7(9)11/h4-6H2,1-3H3/b8-7+ |
InChI-Schlüssel |
WBGUDKPBICSXIG-BQYQJAHWSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)/C(=C(\F)/I)/F |
Kanonische SMILES |
CC[Si](CC)(CC)C(=C(F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)


![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)
![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)



![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)

aminehydrochloride](/img/structure/B15310045.png)
